Product packaging for N-(Acetoxy)-N-butoxy-4-nitrobenzamide(Cat. No.:CAS No. 131229-64-6)

N-(Acetoxy)-N-butoxy-4-nitrobenzamide

Cat. No.: B145522
CAS No.: 131229-64-6
M. Wt: 296.28 g/mol
InChI Key: QGBUSDMBUXEXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Acetoxy)-N-butoxy-4-nitrobenzamide is a synthetic organic compound of interest in chemical research and development. Its molecular formula is C13H16N2O6, with an average molecular mass of 296.28 g/mol . The structure features both acetoxy and butoxy functional groups attached to a nitrogen atom, which is part of a benzamide core further substituted with a nitro group at the para position. This specific arrangement of functional groups classifies it as an N-alkoxybenzamide derivative, a family of compounds often investigated for their chemical reactivity and potential as synthetic intermediates or in material science applications . The presence of the nitro group on the benzene ring can influence the compound's electronic properties and make it a candidate for further chemical transformations, such as reduction to aniline derivatives. Similarly, the ester and ether functionalities present sites for potential hydrolysis or other reactions, enabling researchers to use this molecule as a building block for more complex structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O6 B145522 N-(Acetoxy)-N-butoxy-4-nitrobenzamide CAS No. 131229-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131229-64-6

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

[(2-butoxy-4-nitrobenzoyl)amino] acetate

InChI

InChI=1S/C13H16N2O6/c1-3-4-7-20-12-8-10(15(18)19)5-6-11(12)13(17)14-21-9(2)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)

InChI Key

QGBUSDMBUXEXLG-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C

Canonical SMILES

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NOC(=O)C

Synonyms

N-(Acetoxy)-N-butoxy-4-nitrobenzamide

Origin of Product

United States

Advanced Reaction Mechanisms and Reactivity of N Acetoxy N Butoxy 4 Nitrobenzamide

Mechanistic Investigations of Anomeric Amide Reactivity at Nitrogen

The presence of two electronegative atoms (oxygen from the acetoxy and butoxy groups) directly attached to the amide nitrogen atom significantly influences its reactivity, making it a focal point for mechanistic studies.

The electrophilic nature of the amide nitrogen in N-acyloxy-N-alkoxyamides facilitates nucleophilic substitution reactions directly at the nitrogen atom. Research on related N-(alkoxy)-N-(acyloxy)benzamides has demonstrated that these compounds can undergo substitution via an SN2 mechanism. researchgate.net In this type of reaction, a nucleophile attacks the nitrogen atom, leading to the displacement of a leaving group. organic-chemistry.orgmasterorganicchemistry.com The SN2 (Substitution, Nucleophilic, Bimolecular) process is a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. masterorganicchemistry.com

For compounds like N-(Acetoxy)-N-butoxy-4-nitrobenzamide, the acetoxy group serves as a viable leaving group. These amides have been shown to react with nucleophiles such as aniline, azide, and thiols, resulting in the displacement of the acyloxy group. researchgate.net The reaction rate is dependent on the concentration of both the amide substrate and the incoming nucleophile, which is characteristic of an SN2 pathway. youtube.com In contrast, an SN1 mechanism, which involves the formation of a cationic intermediate in a slower, rate-determining step, is not the preferred pathway for these nucleophilic substitutions at the nitrogen. masterorganicchemistry.com The instability of a potential N-centered cation makes the unimolecular pathway less favorable than the concerted bimolecular displacement.

When subjected to thermal stress, this compound has the potential to undergo homolytic cleavage of one of the nitrogen-oxygen bonds. Thermolysis studies on structurally similar N,N-dialkoxyamides indicate that the primary decomposition process is the homolysis of a nitrogen-oxygen bond. rsc.org This cleavage results in the formation of an alkoxyamidyl radical and an alkoxyl radical. rsc.org

This pathway is a distinct alternative to heterolytic cleavage or rearrangement reactions. The formation of these radical species initiates a series of subsequent reactions. The process follows first-order kinetics, and for a series of related compounds, activation energies have been determined to be in the range of 125–135 kJ mol⁻¹. rsc.org It is proposed that this compound would behave similarly, with the primary step under thermolysis being the generation of an N-butoxy-4-nitrobenzamidyl radical and an acetoxy radical.

Nitrenium Ion Chemistry Derived from this compound

Under acidic conditions, this compound undergoes solvolysis, leading to the formation of highly reactive intermediates known as nitrenium ions.

The generation of N-alkoxynitrenium ions from N-acetoxy-N-alkoxybenzamides is achieved through acid-catalyzed solvolysis. rsc.org In aqueous acetonitrile (B52724), protonation of the acetoxy group facilitates its departure as acetic acid, a good leaving group. researchgate.net This process leads to the formation of a transient N-acyl-N-alkoxynitrenium ion. researchgate.net This reactive species is rapidly trapped by solvent molecules, such as water, leading to the formation of N-alkoxyhydroxamic acids and other secondary products. researchgate.net

The acid-catalyzed solvolysis of N-acetoxy-N-alkoxybenzamides, including the 4-nitro substituted derivative, proceeds through an AAl1 (Acid-catalyzed, Alkyl cleavage, unimolecular) mechanism. rsc.orgresearchgate.net Evidence supporting this mechanism includes:

An inverse relationship between the acid-independent rate constant and the activity of water. rsc.org

A solvent kinetic isotope effect (kH₂O/kD₂O) of 0.44. rsc.org

Positive entropies of activation (ΔS‡). rsc.org

Further support comes from Hammett correlations. Studies on para-substituted N-acetoxy-N-butoxybenzamides yielded a low, negative ρ-value of –1.35 when correlated with σ+ substituent constants. rsc.org This indicates a significant buildup of positive charge in the transition state, which is described as having both nitrenium ion and oxonium ion character. rsc.org

Kinetic ParameterObserved Value/EvidenceImplication for Mechanism
Mechanism Type AAl1Unimolecular decomposition of the protonated substrate in the rate-determining step. rsc.org
Hammett ρ-value -1.35 (vs. σ+)Indicates a buildup of positive charge in the transition state, consistent with nitrenium ion formation. rsc.org
Solvent Isotope Effect 0.44Suggests a pre-equilibrium protonation step. rsc.org
Entropy of Activation (ΔS‡) PositiveConsistent with a dissociative, unimolecular rate-determining step. rsc.org

Heteroatom Rearrangement On Nitrogen (HERON) Reactions

The HERON reaction is a specific type of rearrangement observed in anomeric amides, involving the migration of a substituent from the amide nitrogen to the carbonyl carbon, coupled with the cleavage of the amide bond. researchgate.net This reaction has its foundation in the unusual electronic properties of bisheteroatom-substituted amides. researchgate.net

Nucleophilic Interactions of N-Acyloxy-N-alkoxyamides

This compound and related N-acyloxy-N-alkoxyamides are susceptible to SN2 reactions at the electrophilic amide nitrogen with a variety of nucleophiles. researchgate.netrsc.org This reactivity is believed to be central to their biological activity, modeling the interaction between these mutagens and the nucleic acids in DNA. researchgate.netrsc.org

Studies have been conducted with various nucleophiles, including aromatic amines, azide, and thiols. researchgate.net The reaction with N-methylaniline, for example, proceeds via an SN2 displacement of the carboxylate group. researchgate.net The rate of this reaction is sensitive to steric hindrance, as branching on the alkoxy side chain slows the displacement. researchgate.net

Detailed kinetic studies on the reaction of Butyl N-acetoxybenzohydroxamate with various anilines in methanol (B129727) have provided insight into the factors governing these nucleophilic substitution reactions. The bimolecular rate constants decrease with increased steric hindrance on the amine nucleophile. researchgate.net

Bimolecular rate constants for the reaction of Butyl N-acetoxybenzohydroxamate with various anilines in [2H4]methanol at 298 K. researchgate.net
Aniline Substituentk2 (10-4 M-1s-1)
Aniline15.8
N-methylaniline1.58
Diphenylamine0.02

The data clearly shows a significant decrease in the reaction rate as the substitution on the amine nitrogen increases from hydrogen (aniline) to a methyl group (N-methylaniline) and further to a phenyl group (diphenylamine), highlighting the steric sensitivity of the SN2 reaction at the amide nitrogen. researchgate.net

The reactivity of N-acyloxy-N-alkoxyamides with biological macromolecules like DNA is notably dependent on pH. nih.gov These compounds have been shown to damage DNA in a manner that is both pH and sequence-selective. nih.gov

In acidic media, the primary site of damage on DNA is the N3 position of adenine, which is located in the minor groove. nih.gov Conversely, at neutral or slightly alkaline pH, the site of attack shifts exclusively to the N7 position of guanine (B1146940), situated in the major groove of the DNA helix. nih.gov This pH-dependent selectivity indicates that the protonation state of either the N-acyloxy-N-alkoxyamide or the DNA bases influences the reaction pathway and the ultimate site of alkylation. This differential reactivity underscores the complexity of the interaction between these electrophilic agents and their biological targets.

Structural Conformation and Electronic Properties of N Acetoxy N Butoxy 4 Nitrobenzamide and Anomeric Amides

Pyramidalization at the Amide Nitrogen Center

A defining feature of anomeric amides, including N-(acetoxy)-N-butoxy-4-nitrobenzamide, is the non-planar geometry of the amide nitrogen. mdpi.comresearchgate.net Unlike typical amides where the nitrogen atom adopts a planar or near-planar (sp²-hybridized) configuration to maximize resonance with the carbonyl group, the nitrogen center in anomeric amides is strongly pyramidalized, approaching sp³ hybridization. mdpi.comresearchgate.netnih.gov This structural distortion is a direct consequence of the electronic demands of the attached heteroatoms. researchgate.netnih.gov

Experimental Evidence from X-ray Crystallography

Single-crystal X-ray diffraction studies on various anomeric amides provide definitive experimental proof of nitrogen pyramidalization. mdpi.comresearchgate.net These studies consistently show that the sum of the bond angles around the amide nitrogen is significantly less than the 360° expected for a planar atom. For instance, analysis of a range of anomeric amides reveals high degrees of pyramidality. mdpi.com While specific crystallographic data for this compound is not detailed in the provided sources, the data from analogous structures are representative of the class. mdpi.comacs.org The degree of pyramidalization is often quantified using indices such as the Winkler-Dunitz parameter (χN), with theoretical calculations on model structures predicting values from 32° to 58°. acs.org Despite this strong pyramidalization, there is typically minimal twisting about the N-C(O) bond, indicating that the nitrogen lone pair orbital overlap with the carbonyl, while reduced, remains a stabilizing factor. mdpi.com

Table 1: Selected Structural Data for Anomeric Amides from X-ray Crystallography mdpi.com

Compound N-C(O) Bond Length (Å) Pyramidalization at N (τ)
Anomeric Amide 5 1.403 15.5°
Anomeric Amide 6 1.418 10.7°
Anomeric Amide 7 1.428 6.7°
Anomeric Amide 8 1.403 11.1°
Anomeric Amide 9 1.429 12.1°

Note: The specific structures for compounds 5-9 are detailed in the source publication. Pyramidalization is represented by the twist angle (τ) about the N-C(O) bond in this dataset, which remains minimal.

Influence of Substituent Electronegativity on Nitrogen Configuration

The pyramidal geometry at the amide nitrogen is a direct result of the cumulative electron-withdrawing effect of the two attached heteroatoms. researchgate.netnih.gov In this compound, the nitrogen is bonded to two highly electronegative oxygen atoms (one from the acetoxy group and one from the butoxy group). According to Bent's rule, in order to stabilize the molecule, the nitrogen atom directs orbitals with higher 's' character towards its more electropositive bonding partners (in this case, the lone pair) and orbitals with higher 'p' character towards its more electronegative substituents. nih.gov This redistribution of electron density leads to a shift in the hybridization at the nitrogen from sp² towards sp³, resulting in a pyramidal conformation. mdpi.comresearchgate.netnih.gov The greater the combined electronegativity of the substituents on the nitrogen, the more pronounced the pyramidalization. mdpi.com

Amide Resonance and Anomeric Destabilization Effects

The quintessential feature of the amide bond is its resonance stabilization, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. quora.com In anomeric amides, this resonance is severely diminished. mdpi.comresearchgate.netresearchgate.net Computational studies have estimated that the resonance stabilization in these systems can be reduced to as little as 50% of that found in a standard tertiary amide like N,N-dimethylacetamide. mdpi.comresearchgate.netpreprints.org This reduction in resonance, coupled with anomeric effects between the heteroatom substituents, leads to significant electronic destabilization of the amide bond. mdpi.com

Reduced nN–π*C=O Overlap

The pyramidalization of the amide nitrogen has a profound impact on the orbital overlap necessary for resonance. mdpi.com Amide resonance is understood as an interaction between the highest occupied molecular orbital (HOMO) of the nitrogen (the lone pair, nN) and the lowest unoccupied molecular orbital (LUMO) of the carbonyl group (πC=O). mdpi.comnih.gov For this interaction to be effective, the p-orbital of the nitrogen lone pair must be aligned parallel to the p-orbitals of the carbonyl π-bond. The shift towards sp³ hybridization in anomeric amides increases the 's' character of the nitrogen lone pair and reorients it, thereby reducing its overlap with the πC=O orbital. mdpi.comnih.govresearchgate.net This poor orbital alignment is the primary reason for the significant reduction in amide resonance stabilization. mdpi.com

Elongation of N-C(O) Bond Lengths

A direct and measurable consequence of reduced amide resonance is the lengthening of the bond between the nitrogen and the carbonyl carbon (N-C(O)). mdpi.comresearchgate.net In typical amides, resonance imparts a significant degree of double-bond character to the N-C(O) bond, resulting in a bond length that is shorter than a typical C-N single bond. nih.gov X-ray crystallographic data for anomeric amides consistently show N-C(O) bond lengths that are significantly longer than the average of 1.359 Å found in standard acyclic amides. mdpi.com For example, the average N-C(O) bond length in a series of seven crystalline anomeric amides was found to be 1.418 Å. mdpi.com Theoretical calculations on model structures support these experimental findings, predicting N-C(O) bond lengths ranging from 1.40 Å to 1.43 Å. acs.org This bond elongation is a clear structural indicator of the diminished nN–π*C=O delocalization and the reduced double-bond character of the amide linkage. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques for Anomeric Amides

The unique electronic structure of anomeric amides gives rise to distinctive spectroscopic signatures that differentiate them from conventional amides. nih.gov These techniques provide further evidence for the reduced resonance within these molecules.

Infrared (IR) spectroscopy is particularly sensitive to the changes in the carbonyl group. Due to the reduced electron donation from the nitrogen lone pair, the C=O bond in anomeric amides has less single-bond character and is stronger and shorter than in typical amides. This results in a significantly higher vibrational frequency for the carbonyl stretch. researchgate.net Anomeric amides typically exhibit carbonyl stretching frequencies in the range of 1710–1770 cm⁻¹, which is considerably higher than the 1680 cm⁻¹ observed for regular amides and is more akin to the values seen for esters. mdpi.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy also reflects the altered electronic environment. In ¹³C NMR spectra, the carbonyl carbon resonance of anomeric amides appears at a chemical shift that is different from standard amides. While the carbonyls are not fully ketonic, their resonances are found in a region typical of esters or acid chlorides, approximately 30 ppm upfield from ketones. acs.org The specific chemical shifts provide insight into the electron density at the carbonyl carbon, which is less shielded due to the reduced resonance. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Studies on Nitrogen Inversion Barriers

In typical amides, the delocalization of the nitrogen lone pair into the carbonyl group results in a significant double bond character for the N-C(O) bond, leading to high rotational barriers (amide isomerization) that are readily studied by dynamic NMR (DNMR) spectroscopy. However, in anomeric amides such as this compound, the situation is markedly different. The attachment of two highly electronegative oxygen atoms to the nitrogen atom induces a strong pyramidalization of the nitrogen center. nih.gov This geometric change alters the hybridization of the nitrogen from sp² towards sp³, thereby localizing the lone pair on the nitrogen and significantly reducing its overlap with the carbonyl π-system. nih.gov

The low barrier to nitrogen inversion in these systems is a direct consequence of the reduced amide resonance. With diminished double bond character in the N-C(O) bond, the energy required for rotation is substantially decreased. This is in stark contrast to conventional amides where this barrier is significantly higher. The pyramidal geometry at the nitrogen in anomeric amides is a key factor, as the sp³-like nature of the nitrogen lone pair orbital minimizes its interaction with the carbonyl group.

Table 1: Calculated and Estimated Amide Isomerization Barriers
Compound TypeMethodIsomerization Barrier (kJ mol⁻¹)
N-acyloxy-N-alkoxyamidesEstimation< 30
N-formyloxy-N-methoxyformamideTheoretical Calculation23.5 - 28.6

Spectroscopic Signatures of Reduced Amide Resonance

The diminished amide resonance in this compound and related anomeric amides gives rise to distinct spectroscopic characteristics that can be observed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Infrared (IR) Spectroscopy: One of the most direct spectroscopic indicators of reduced amide resonance is the position of the carbonyl (C=O) stretching frequency in the IR spectrum. In conventional amides, resonance delocalization weakens the C=O double bond, resulting in a lower stretching frequency. Conversely, in anomeric amides, the reduced resonance leads to a carbonyl group with more double bond character, causing a shift to higher vibrational frequencies. nih.gov While a specific IR spectrum for this compound is not provided in the available literature, the class of N-acyloxy-N-alkoxyamides is known to exhibit high IR carbonyl stretch frequencies. nih.gov This is a clear indication of the limited electronic communication between the nitrogen lone pair and the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide further evidence for reduced amide resonance in these systems.

In ¹H NMR, the reduced barrier to rotation around the N-C(O) bond means that separate signals for different rotamers are typically not observed at room temperature, as the interchange is too rapid on the NMR timescale.

In ¹³C NMR, the chemical shift of the carbonyl carbon is sensitive to the degree of amide resonance. Greater electron donation from the nitrogen shields the carbonyl carbon, shifting its resonance to a lower frequency (upfield). In N-acyloxy-N-alkoxyamides, the reduced electron donation from the highly pyramidalized nitrogen results in a deshielding of the carbonyl carbon, causing it to resonate at a higher frequency (downfield) compared to standard amides. nih.gov

While specific ¹³C NMR data for this compound is not available, data for a closely related compound, N-acetoxy-N-(4-chlorophenyl)-4-nitrobenzamide, can provide insight. The spectroscopic data for this and other similar compounds highlight the electronic environment characteristic of anomeric amides.

Table 2: Representative ¹³C NMR Carbonyl Chemical Shifts
CompoundCarbonyl Carbon (C=O) Chemical Shift (ppm)
Typical Aliphatic Amide~170-175
N-acyloxy-N-alkoxyamides (general)Higher frequency than typical amides

The combination of a pyramidal nitrogen center, low nitrogen inversion barriers, and characteristic spectroscopic signatures in IR and NMR all point to a significant reduction of amide resonance in this compound and its congeners. This departure from the electronic structure of classical amides is a defining feature of anomeric amides and governs their unique chemical reactivity.

Biological Activity and Mechanistic Pharmacology of N Acetoxy N Butoxy 4 Nitrobenzamide Derivatives

Enzyme-Mediated Biotransformations and Prodrug Concepts

While N-acyloxy-N-alkoxyamides are direct-acting mutagens, their fate within a biological system can also be influenced by enzymatic processes. The amide bond, though generally stable, can be a substrate for certain enzymes, which has implications for the compound's mechanism of action and potential application in prodrug strategies.

Enzymatic Hydrolysis of Amide Bonds in Related Structures

The amide bond is significantly more resistant to hydrolysis than the ester bond. auburn.edu This stability is due to resonance delocalization of the nitrogen's non-bonded electrons into the adjacent carbonyl group, which imparts partial double-bond character to the carbon-nitrogen bond. auburn.edu Consequently, the hydrolysis of amides, whether under acidic or basic conditions, typically requires more forcing conditions, such as heat and strong reagents, than for esters. libretexts.orgmasterorganicchemistry.com

Interaction with Carboxypeptidases and Other Relevant Enzymes

Carboxypeptidases are a class of proteolytic enzymes that specifically hydrolyze the peptide (amide) bond at the C-terminal end of a protein or peptide. Their mechanism is tailored to recognize and cleave this specific type of amide linkage. Given that N-(Acetoxy)-N-butoxy-4-nitrobenzamide contains an amide bond, it is conceptually possible that it could interact with the active sites of carboxypeptidases or other amidases.

However, N-acyloxy-N-alkoxyamides are structurally distinct from typical peptides. The substitution of two oxygen-containing groups (acyloxy and alkoxy) on the nitrogen atom makes it a tertiary amide and significantly alters its electronic and steric properties compared to a secondary amide found in a peptide backbone. researchgate.net Most proteases are highly specific for secondary amide bonds. researchgate.net Therefore, while an interaction cannot be entirely ruled out, it is unlikely that this compound would be an efficient substrate for classical carboxypeptidases. Such an interaction would be a key consideration in a prodrug design, where enzyme-specific cleavage might be used to release an active agent at a target site.

Applications of N Acetoxy N Butoxy 4 Nitrobenzamide Derivatives As Chemical Reagents and Synthons

Utilization in Electrophilic Functionalization Reactions

The electron-deficient nature of the nitrogen atom in N-(acyloxy)-N-alkoxyamide derivatives makes them effective electrophilic aminating agents. nih.gov This property is central to their application in the functionalization of various nucleophilic substrates, including aromatic systems and complex molecules in the later stages of a synthetic sequence.

A notable derivative, N-acetoxy-N-chloro-4-nitrobenzamide, has been identified as a novel and highly efficient reagent for the electrophilic chlorination of aromatic and heteroaromatic systems. enamine.net Derived from anomeric amides, this compound leverages the unique reactivity of a pyramidalized nitrogen atom to deliver "Cl+" in a controlled manner. enamine.net

This reagent demonstrates remarkable regioselectivity and chemoselectivity, providing clean transformations with minimal byproducts. enamine.net It has proven superior to other common halogenating agents, such as N-chlorosuccinimide (NCS), in terms of both yield and selectivity in various cases. The mild reaction conditions required for these chlorinations make the reagent compatible with a wide array of sensitive functional groups, including amines, sulfonamides, and tertiary alcohols. enamine.net

Table 1: Comparison of Chlorination Reagents for Aromatic Systems

Substrate Reagent Yield (%) Selectivity
Anisole N-acetoxy-N-chloro-4-nitrobenzamide >95% High (para)
Anisole N-chlorosuccinimide (NCS) Lower Mixture of isomers
Complex Heterocycle N-acetoxy-N-chloro-4-nitrobenzamide High High
Complex Heterocycle N-chlorosuccinimide (NCS) Moderate Lower

Data synthesized from findings on novel electrophilic chlorination reagents. enamine.net

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule in the final steps of its synthesis. nih.govscispace.com This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govnih.gov

The high reactivity and selectivity of reagents like N-acetoxy-N-chloro-4-nitrobenzamide make them exceptionally well-suited for LSF. enamine.net Their ability to function under mild conditions and tolerate a broad range of functional groups is critical when dealing with intricate molecular architectures. enamine.netnih.gov The application of these reagents enables the direct introduction of chlorine atoms into complex drug-like molecules, a modification that can significantly impact their biological properties, including metabolic stability and binding affinity. enamine.netnih.gov The scalability of this methodology, demonstrated in both batch and flow chemistry, further underscores its utility in preparing significant quantities of functionalized compounds. enamine.net

Role in Nitrenium Ion-Mediated Organic Transformations

A key aspect of the reactivity of N-(acyloxy)-N-alkoxyamides is their ability to generate N-acyl-N-alkoxynitrenium ions under specific conditions. researchgate.net These transient, highly electrophilic species are pivotal intermediates in a range of powerful organic transformations, including alkene functionalization and the construction of heterocyclic rings. beilstein-journals.orgnih.gov

Researchers have developed novel alkene amino-sulfonoxylation reactions that utilize the reactivity of carbamate-tethered N-alkoxy nitrenium ions. beilstein-journals.orgnih.gov While the specific title compound is an amide, related N-alkoxy carbamate (B1207046) derivatives, including N-n-butoxy tethers, have proven to be effective in these transformations. beilstein-journals.org

The proposed mechanism involves the in-situ generation of a nitrenium ion, which is tethered to an alkene. This is followed by an intramolecular attack of the nitrenium ion on the pendant alkene to form a transient aziridinium (B1262131) ion. nih.gov A sulfonate anion, present in the reaction mixture, then opens the strained aziridinium ring in a regio- and diastereoselective manner. beilstein-journals.orgnih.gov This metal-free protocol provides a highly efficient route to amino-sulfonoxylated products. nih.gov

Table 2: Compatibility of N-Alkoxy Carbamate Tethers in Amino-Sulfonoxylation

N-Alkoxy Tether Oxidant/Acid System Product Yield (%)
N-methoxy PhI(OH)(OTs) 73%
N-ethoxy PhI(OH)(OTs) 79%
N-n-butoxy PhI(OH)(OTs) 74%
N-isobutoxy PhI(OH)(OTs) 84%

This table showcases the effectiveness of various N-alkoxy tethers, including the relevant n-butoxy group, in nitrenium ion-mediated reactions. Data sourced from studies on diastereoselective amino-sulfonoxylation of alkenes. beilstein-journals.org

The generation of nitrenium ions from N-(acyloxy)-N-alkoxyamide derivatives provides a powerful tool for constructing cyclic structures through intramolecular reactions. nih.gov The formation of the aziridinium intermediate in the amino-sulfonoxylation reaction is a prime example of an intramolecular cyclization event. beilstein-journals.orgnih.gov

This strategy has been explored in various contexts. For instance, the intramolecular cyclization of N-allylbenzamides and N-propargylbenzamides, though not involving nitrenium ions, demonstrates the propensity of amide derivatives to participate in ring-forming reactions to produce valuable heterocyclic scaffolds like oxazoles and oxazole (B20620) ketals. nih.govrsc.org The principle of using a tethered reactive species to engage a pendant unsaturation is a common theme in synthetic organic chemistry for building molecular complexity. rsc.org The electrophilic nature of the nitrenium ion generated from N-(acyloxy)-N-alkoxyamide precursors makes it particularly effective for attacking intramolecular nucleophiles like alkenes, leading to cyclized products with high stereocontrol. nih.gov

General Synthetic Utility in Amide Chemistry

Amides are among the most stable functional groups, and their transformations often require harsh conditions or activation. nih.gov However, the unique N-O bond system in N-(acyloxy)-N-alkoxyamides imparts distinct reactivity, making them valuable intermediates in amide chemistry.

These compounds can be synthesized from the reaction of N-(acyloxy)-N-chlorobenzamides with phosphites or through the double acylation of hydroxylamines. dnu.dp.uarsc.org Their structure allows for transformations that are not typical for standard amides. For example, the N-O bond can be cleaved to generate N-centered radicals, which can participate in various synthetic applications. osi.lv Furthermore, the amide nitrogen in related N,N-dialkoxyamides can undergo unusual rearrangements. The general reactivity of these "anomeric amides" opens avenues for novel synthetic methodologies, expanding the toolbox for amide modification and functionalization beyond traditional approaches. researchgate.net

As Precursors to N,N-Dialkoxyamides

N-(Acetoxy)-N-butoxy-4-nitrobenzamide and related N-acyloxy-N-alkoxyamides can serve as effective precursors for the synthesis of N,N-dialkoxyamides. The generation of N,N-dialkoxyamides from these precursors hinges on the formation of a key intermediate, an alkoxynitrenium ion. psu.edu

In polar media, the N–O bond of the acetoxy group in this compound can cleave, leading to the formation of an N-butoxy-4-nitrobenzamide nitrenium ion. psu.edu This highly electrophilic intermediate can then be trapped by an alcohol solvent or another added alcohol nucleophile. The nucleophilic attack of the alcohol on the nitrenium ion results in the formation of a new N-O bond, yielding the corresponding N,N-dialkoxyamide product. This method provides a pathway to a class of compounds that are otherwise challenging to synthesize. psu.edu The reaction is particularly useful as it allows for the introduction of a second, different alkoxy group onto the amide nitrogen.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 131229-64-6
Molecular Formula C₁₃H₁₆N₂O₆
Molecular Weight 296.28 g/mol
Density 1.274 g/cm³
Boiling Point 407.6°C at 760 mmHg

| Flash Point | 200.3°C |

This table contains data sourced from chemical databases.

In the Generation of Reactive Intermediates

The unique structure of this compound allows it to be a source of several distinct types of reactive intermediates, depending on the reaction conditions. This versatility makes it a valuable synthon for accessing complex chemical transformations.

Under thermal conditions, N-acyloxy-N-alkoxyamides undergo decomposition through two primary competing pathways. publish.csiro.audntb.gov.ua

HERON Reaction: This pathway involves an intramolecular rearrangement where the N,N-bisoxo-substitution and anomeric destabilization of the N–OAcyl bond lead to the formation of an anhydride (B1165640) (in this case, acetic anhydride) and a highly reactive alkoxynitrene (butoxynitrene). publish.csiro.aursc.org These alkoxynitrenes can subsequently undergo further reactions, such as rearrangement to nitriles or dimerization to hyponitrites. publish.csiro.au

Homolysis: The second thermal pathway is the homolytic cleavage of the N–OAcyl bond. publish.csiro.au This process generates two radical species: an alkoxyamidyl radical (N-butoxy-4-nitrobenzamidyl) and an acyloxyl radical. The persistent alkoxyamidyl radicals can then participate in various radical-mediated transformations. publish.csiro.ausemopenalex.org

In addition to thermal decomposition, this compound can generate ionic intermediates. In polar solvents or under acidic conditions, the compound can serve as a source of alkoxynitrenium ions . psu.edu The loss of the acetate (B1210297) leaving group generates a cationic nitrogen species, which is a potent electrophile capable of reacting with a wide range of nucleophiles. psu.edu This reactivity is fundamental to its application as a precursor to N,N-dialkoxyamides as described previously. psu.edu

Table 2: Reactive Intermediates from N-Acyloxy-N-alkoxyamide Precursors

Precursor Class Conditions Reactive Intermediate Generated
N-Acyloxy-N-alkoxyamides Thermal Alkoxynitrenes (via HERON reaction) publish.csiro.aursc.org
N-Acyloxy-N-alkoxyamides Thermal Alkoxyamidyl radicals (via homolysis) publish.csiro.ausemopenalex.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Anomeric Amide-Based Reagents

The unique reactivity of anomeric amides, such as N-(Acetoxy)-N-butoxy-4-nitrobenzamide, stems from the energy stored in the pyramidalized nitrogen atom. rsc.orgmdpi.comnih.govdrugbank.com Harnessing this potential is a driving force for the development of new reagents. Future research will likely focus on modifying the substituents on the nitrogen and the benzoyl moiety to fine-tune reactivity, selectivity, and substrate scope. For instance, kinetic studies on existing anomeric amides have shown that both electronic and conformational properties influence their reactivity. nih.gov By systematically altering these features, next-generation reagents with enhanced efficacy for specific transformations can be designed.

Research Focus AreaObjectivePotential Impact
Substituent ModificationFine-tune reactivity and selectivityBroader substrate scope and application in complex syntheses
Catalytic SystemsReduce reagent loadingIncreased atom economy and process efficiency
Chiral Reagent DesignEnable asymmetric transformationsAccess to enantiomerically pure compounds

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing better reagents. Advanced spectroscopic techniques are indispensable for these mechanistic investigations. ijpbs.com Real-time monitoring of reactions involving this compound can provide invaluable data on transient intermediates and transition states.

Techniques such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation. ijpbs.comnih.gov This can reveal the presence of short-lived intermediates that might be missed by traditional offline analysis. Moreover, advanced mass spectrometry techniques, including electrospray ionization (ESI-MS) and tandem mass spectrometry, can be used to intercept and characterize reactive species directly from the reaction mixture. researchgate.netnih.gov The application of these methods will enable a more detailed elucidation of the reaction pathways, facilitating the rational design of improved synthetic protocols.

Spectroscopic TechniqueInformation GainedApplication in Mechanistic Studies
In-situ IR SpectroscopyReal-time functional group changesMonitoring reaction progress and kinetics ijpbs.com
In-situ NMR SpectroscopyReal-time structural informationIdentification of intermediates and byproducts ijpbs.comnih.gov
Advanced Mass SpectrometryDetection of transient speciesCharacterization of reactive intermediates researchgate.netnih.gov

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. mdpi.com For compounds like this compound, AI can be employed to accelerate the design of new analogs with desired properties. ML algorithms can be trained on existing data to predict the reactivity, selectivity, and even potential biological activity of novel anomeric amides.

Generative models, a subset of AI, can propose entirely new molecular structures with optimized characteristics. mdpi.com These in-silico methods can significantly reduce the number of compounds that need to be synthesized and tested in the lab, saving time and resources. Furthermore, AI can aid in retrosynthetic analysis, suggesting novel and efficient synthetic routes to target molecules. The predictive power of these computational tools will be instrumental in navigating the vast chemical space to identify the most promising next-generation reagents.

AI/ML ApplicationDescriptionBenefit
Predictive ModelingAlgorithms predict properties of new compoundsReduces the need for extensive experimental screening
Generative DesignAI creates novel molecular structures with desired featuresAccelerates the discovery of new reagents and drug candidates mdpi.com
Retrosynthesis PredictionAI suggests optimal synthetic pathwaysStreamlines the synthesis of complex molecules

Exploration of Novel Biological Targets for this compound Analogs

While the primary applications of this compound may lie in synthetic chemistry, the 4-nitrobenzamide (B147303) scaffold is present in molecules with a range of biological activities. Derivatives of nitrobenzamide have been investigated for their anti-inflammatory and antimicrobial properties. mdpi.com This raises the possibility that analogs of this compound could be designed to interact with specific biological targets.

Future research could focus on synthesizing a library of analogs and screening them against various biological targets. For example, some nitrobenzamide derivatives have shown inhibitory activity against enzymes like inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. By modifying the acetoxy and butoxy groups, it may be possible to develop potent and selective inhibitors of this or other enzymes. The nitro group itself is a key pharmacophore in many antimicrobial and antiparasitic drugs, suggesting another avenue for exploration. The exploration of these potential therapeutic applications could open up entirely new uses for this class of compounds.

Potential Biological TargetRationaleTherapeutic Area
Inducible Nitric Oxide Synthase (iNOS)Some nitrobenzamides show anti-inflammatory activityAnti-inflammatory
Bacterial or Parasitic EnzymesThe nitro group is a known pharmacophore in antimicrobial agentsInfectious Diseases
Other Inflammatory Mediators (e.g., COX-2)Inhibition of pro-inflammatory cytokines has been observedAnti-inflammatory

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in modern chemical research and industry. Future work on this compound and its applications should incorporate these principles to enhance sustainability. This includes the use of greener solvents, the development of solvent-free reaction conditions, and the use of renewable starting materials.

One area of focus could be the development of catalytic, one-pot syntheses, which would reduce waste by minimizing purification steps. Microwave-assisted synthesis is another green technique that can often reduce reaction times and energy consumption. Furthermore, exploring the use of biocatalysis, where enzymes are used to perform chemical transformations, could offer a highly selective and environmentally benign route to these compounds. By integrating green chemistry principles throughout the lifecycle of these reagents, from their synthesis to their application, their environmental impact can be significantly minimized.

Green Chemistry PrincipleApplication to this compoundEnvironmental Benefit
Use of Greener SolventsReplacing hazardous solvents with alternatives like ethyl acetate (B1210297) or waterReduced toxicity and pollution
Energy EfficiencyEmploying microwave-assisted synthesisLower energy consumption and faster reactions
Waste PreventionDesigning one-pot or catalytic synthesesMinimized byproducts and purification steps
BiocatalysisUsing enzymes for synthesis or transformationsMild reaction conditions and high selectivity

Q & A

What are the recommended synthetic routes for N-(Acetoxy)-N-butoxy-4-nitrobenzamide, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound involves sequential acylation and substitution steps. A validated approach for analogous N-(alkoxy)-N-(acyloxy)benzamides (e.g., N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide) includes:

Stepwise Acylation : React 4-nitrobenzoyl chloride with O-butoxy hydroxylamine under anhydrous conditions (e.g., CH₂Cl₂, Na₂CO₃) to form the N-butoxy intermediate.

Acetoxy Substitution : Introduce the acetoxy group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., sodium acetate) .
Optimization Strategies :

  • Catalyst Screening : Trichloroisocyanuric acid (TCICA) enhances electrophilic substitution efficiency in similar systems .
  • Temperature Control : Maintain reactions at 0–5°C to minimize decomposition, as thermal instability is common in anomeric amides .
  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and improve yields .

How should researchers handle the compound's mutagenicity and decomposition risks during experiments?

Basic Safety & Handling
this compound belongs to the anomeric amide class, which exhibits mutagenic potential. Key precautions include:

  • Mutagenicity Mitigation : Ames II testing for analogous compounds shows mutagenicity comparable to benzyl chloride. Use fume hoods, gloves, and closed systems during synthesis .
  • Decomposition Risks : Differential Scanning Calorimetry (DSC) data for related compounds indicate exothermic decomposition above 80°C. Avoid heating and store at –20°C in dark, airtight containers .
  • Waste Disposal : Follow local regulations for halogenated/organic waste, as outlined in Prudent Practices in the Laboratory .

What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

Advanced Mechanistic Analysis
Density Functional Theory (DFT) is effective for modeling reactivity:

  • Method Selection : B3LYP/6-311G(d,p) reliably predicts vibrational spectra and reaction pathways for nitrobenzamide derivatives. For example, this method accurately modeled HOMO-LUMO gaps and hyperpolarizability in N-(4-Bromophenyl)-4-nitrobenzamide .
  • Key Parameters :
    • HOMO-LUMO Surfaces : Identify nucleophilic/electrophilic sites (e.g., nitro group for SN2 reactions).
    • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict regioselectivity in acyl transfer reactions .
  • Validation : Cross-reference computational results with experimental FTIR/Raman data to resolve discrepancies .

How can spectroscopic data contradictions (e.g., IR vs Raman) in characterizing the compound be resolved?

Advanced Analytical Techniques
Contradictions arise from differing sensitivity to molecular vibrations:

  • Potential Energy Distribution (PED) Analysis : Assign vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹ in IR vs. nitro symmetric stretch at ~1350 cm⁻¹ in Raman) using software like Gaussian .
  • Comparative Studies : For N-(4-Bromophenyl)-4-nitrobenzamide, B3PW91/6-311G(d,p) matched experimental IR/Raman data within 5 cm⁻¹ error .
  • Hybrid Approaches : Combine NMR (¹³C for carbonyl groups) and X-ray crystallography (SHELX refinement) to resolve ambiguities in solid-state vs. solution structures .

What experimental design considerations are critical for studying the HERON reaction in thermal decomposition?

Advanced Reaction Dynamics
Thermal decomposition of N-(acyloxy)-N-alkoxyamides proceeds via the HERON (Heterolytic Elimination and Rearrangement of Nitroso) mechanism:

  • Kinetic Studies : Use thermogravimetric analysis (TGA) to monitor mass loss at 100–150°C. For N-Acetoxy analogs, activation energies (~120 kJ/mol) correlate with nitroso intermediate stability .
  • Trapping Intermediates : Introduce radical scavengers (e.g., TEMPO) to isolate nitroso compounds for LC-MS characterization .
  • Solvent Effects : Non-polar solvents (e.g., toluene) stabilize transition states, accelerating decomposition rates by 2–3× compared to polar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.